molecular formula C22H17N3O3 B11186642 3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11186642
M. Wt: 371.4 g/mol
InChI Key: PUEVAKKFBSAJDM-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the indole and quinazoline moieties in its structure makes it an interesting subject for research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Quinazoline Formation: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.

    Spiro Linkage Formation: The final step involves the cyclization reaction where the indole and quinazoline moieties are linked through a spiro carbon. This can be achieved using a suitable base and solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spiro compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the methoxyphenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced spiro compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Similar in structure but lacks the spiro linkage.

    1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

3'-(4-methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C22H17N3O3/c1-28-15-12-10-14(11-13-15)25-20(26)16-6-2-4-8-18(16)24-22(25)17-7-3-5-9-19(17)23-21(22)27/h2-13,24H,1H3,(H,23,27)

InChI Key

PUEVAKKFBSAJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Origin of Product

United States

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